![molecular formula C20H19ClN4O2 B3864208 6-Chloro-4-methyl-2-[4-(4-nitrophenyl)piperazin-1-yl]quinoline](/img/structure/B3864208.png)
6-Chloro-4-methyl-2-[4-(4-nitrophenyl)piperazin-1-yl]quinoline
概要
説明
6-Chloro-4-methyl-2-[4-(4-nitrophenyl)piperazin-1-yl]quinoline is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, features a quinoline core substituted with a chloro group at the 6-position, a methyl group at the 4-position, and a piperazine ring attached to a 4-nitrophenyl group at the 2-position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4-methyl-2-[4-(4-nitrophenyl)piperazin-1-yl]quinoline typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent such as nitrobenzene and a catalyst like sulfuric acid.
Substitution Reactions: The chloro and methyl groups can be introduced through electrophilic aromatic substitution reactions. For instance, chlorination can be achieved using thionyl chloride or phosphorus pentachloride, while methylation can be done using methyl iodide or dimethyl sulfate.
Piperazine Ring Introduction: The piperazine ring can be introduced through nucleophilic substitution reactions. The 4-nitrophenyl group can be attached to the piperazine ring using a nucleophilic aromatic substitution reaction with 4-nitrochlorobenzene.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
6-Chloro-4-methyl-2-[4-(4-nitrophenyl)piperazin-1-yl]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, sulfuric acid.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Ammonia, primary amines, thiols, dimethylformamide (DMF) as solvent.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学的研究の応用
6-Chloro-4-methyl-2-[4-(4-nitrophenyl)piperazin-1-yl]quinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Studied for its potential antimicrobial, antiviral, and anticancer activities.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including infections and cancer.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 6-Chloro-4-methyl-2-[4-(4-nitrophenyl)piperazin-1-yl]quinoline involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and proteins, interfering with their normal functions. For instance, it may inhibit the activity of enzymes involved in DNA replication and repair, leading to cell death. Additionally, the compound’s ability to generate reactive oxygen species (ROS) can induce oxidative stress and apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
4-Chloro-2-methylquinoline: Similar structure but lacks the piperazine and nitrophenyl groups.
6-Chloro-4-methylquinoline: Similar structure but lacks the piperazine and nitrophenyl groups.
4-(4-Nitrophenyl)piperazine: Contains the piperazine and nitrophenyl groups but lacks the quinoline core.
Uniqueness
6-Chloro-4-methyl-2-[4-(4-nitrophenyl)piperazin-1-yl]quinoline is unique due to its combination of a quinoline core with a piperazine ring and a nitrophenyl group. This unique structure contributes to its diverse biological activities and potential therapeutic applications. The presence of multiple functional groups allows for various chemical modifications, enhancing its versatility in scientific research and drug development.
特性
IUPAC Name |
6-chloro-4-methyl-2-[4-(4-nitrophenyl)piperazin-1-yl]quinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4O2/c1-14-12-20(22-19-7-2-15(21)13-18(14)19)24-10-8-23(9-11-24)16-3-5-17(6-4-16)25(26)27/h2-7,12-13H,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKDPOOKAUAWXQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=C(C=C2)Cl)N3CCN(CC3)C4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N,N,N',N'-tetramethyl-6-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]pyrimidine-2,4-diamine](/img/structure/B3864126.png)
![[2,4-dibromo-6-[(E)-(pyridine-2-carbonylhydrazinylidene)methyl]phenyl] 3-fluorobenzoate](/img/structure/B3864133.png)
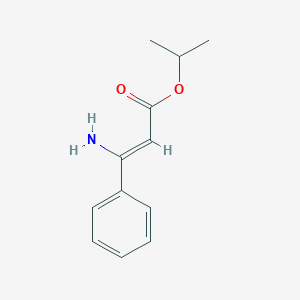
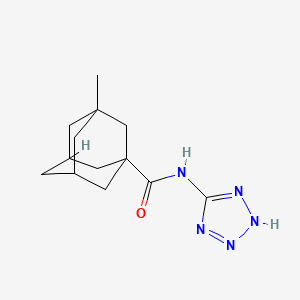
![2-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]-2-oxo-N-phenylacetamide](/img/structure/B3864157.png)
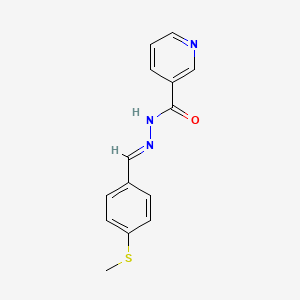
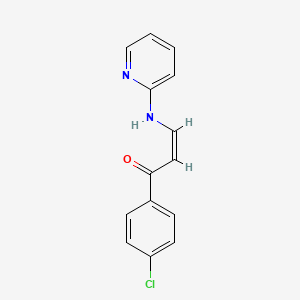
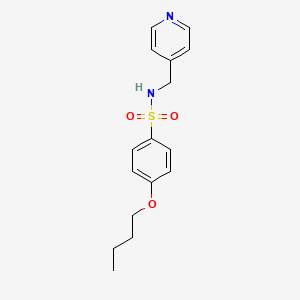
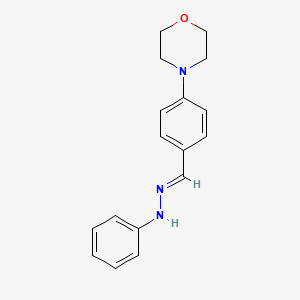
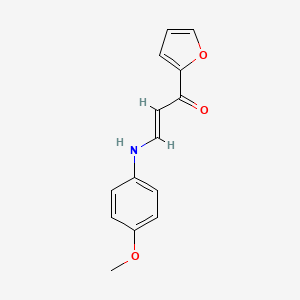
![N-[(E)-[3-(2,4-dinitrophenoxy)phenyl]methylideneamino]pyridine-2-carboxamide](/img/structure/B3864191.png)
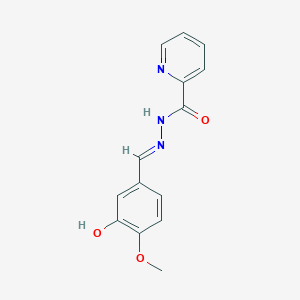
![(2E)-5-ethoxy-2-({[2-(pyridin-2-yl)ethyl]amino}methylidene)-1-benzothiophen-3(2H)-one](/img/structure/B3864204.png)
![N-[(E)-(2,3-dimethoxyphenyl)methylideneamino]-2-(4-phenylmethoxyphenoxy)propanamide](/img/structure/B3864230.png)
